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molecular formula C14H29NO2 B8511809 4-(2-Tetrahydropyranyloxy)nonylamine CAS No. 54460-22-9

4-(2-Tetrahydropyranyloxy)nonylamine

Cat. No. B8511809
M. Wt: 243.39 g/mol
InChI Key: WVMMFYVUKHYNRN-UHFFFAOYSA-N
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Patent
US03987091

Procedure details

To a stirred, ice cold solution of 4-(2-tetrahydropyranyloxy)nonylamine (7.29 g., 0.03 mole) in pyridine (40 ml.) is added acetic anhydride (3.06 g., 0.03 mole) at such a rate as to maintain the reaction temperature at 5°-10°C. The reaction is then allowed to stand at room temperature for 6 hours, poured into ice water (200 ml.) and extracted with ether (2 × 100 ml.). The ether is extracted with ice cold 5% hydrochloric acid (2 × 20 ml.), washed with brine (2 × 25 ml.), then dried over sodium sulfate. Evaporation in vacuo affords the subject compound as a pale yellow oil.
Quantity
7.29 g
Type
reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH:8]([CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:9][CH2:10][CH2:11][NH2:12].[C:18](OC(=O)C)(=[O:20])[CH3:19]>N1C=CC=CC=1>[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH:8]([CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:9][CH2:10][CH2:11][NH:12][C:18](=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
7.29 g
Type
reactant
Smiles
O1C(CCCC1)OC(CCCN)CCCCC
Name
Quantity
3.06 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature at 5°-10°C
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2 × 100 ml.)
EXTRACTION
Type
EXTRACTION
Details
The ether is extracted with ice cold 5% hydrochloric acid (2 × 20 ml.)
WASH
Type
WASH
Details
washed with brine (2 × 25 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O1C(CCCC1)OC(CCCNC(C)=O)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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